molecular formula C20H10F2N2S2 B8788258 3,6-Difluoro-4,5-bisphenylthiophthalonitrile CAS No. 25579-67-3

3,6-Difluoro-4,5-bisphenylthiophthalonitrile

Cat. No. B8788258
CAS RN: 25579-67-3
M. Wt: 380.4 g/mol
InChI Key: DVKWVSFMYSGZCO-UHFFFAOYSA-N
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Patent
US05359056

Procedure details

19.6 g (98 mmol) of tetraphthalonitrile, 21.6 g (196 mmol) of thiophenol, 17.1 g (294 mmol) of potassium fluoride and 100 ml of acetonitrile were fed into a 200 ml four-necked flask and the mixture was stirred at 50° C. for 12 hours. The temperature was then returned to room temperature, and the resulting yellow solid was filtrated. The resulting cake was washed with methanol and then with hot water to give 34.55 g of 3,6-difluoro-4,5-bisphenylthiophthalonitrile.
[Compound]
Name
tetraphthalonitrile
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
17.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([SH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[F-:8].[K+].[C:10](#[N:12])[CH3:11]>>[F:8][C:3]1[C:2]([S:7][C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)=[C:1]([S:7][C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[C:6]([F:8])=[C:11]([C:10]#[N:12])[C:11]=1[C:10]#[N:12] |f:1.2|

Inputs

Step One
Name
tetraphthalonitrile
Quantity
19.6 g
Type
reactant
Smiles
Name
Quantity
21.6 g
Type
reactant
Smiles
C1(=CC=CC=C1)S
Name
Quantity
17.1 g
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 50° C. for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was then returned to room temperature
FILTRATION
Type
FILTRATION
Details
the resulting yellow solid was filtrated
WASH
Type
WASH
Details
The resulting cake was washed with methanol

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
FC1=C(C(C#N)=C(C(=C1SC1=CC=CC=C1)SC1=CC=CC=C1)F)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 34.55 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.